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molecular formula C9H11ClO2 B8594638 3-Chloro-2-(3-hydroxypropyl)phenol

3-Chloro-2-(3-hydroxypropyl)phenol

Cat. No. B8594638
M. Wt: 186.63 g/mol
InChI Key: QPXCOKKCONRULV-UHFFFAOYSA-N
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Patent
US08785638B2

Procedure details

To a solution of the 3-chloro-2-(3-hydroxypropyl)phenyl diethylcarbamate (0.410 g; 1.43 mmol) in ethanol (14.5 ml) was added solid sodium hydroxide (0.144 g; 3.59 mmol) and the reaction mixture was heated at reflux for 21 h. After cooling, the volatiles were removed under reduced pressure, water was added and the mixture was extracted with diethyl ether, the combined organics were dried over magnesium sulphate, filtered and concentrated under reduced pressure. Purification by flash chromatography on silica gel using a gradient of ethyl acetate (15-100%) in heptane furnished 0.57 g (79%) of the desired 3-chloro-2-(3-hydroxypropyl)phenol.
Name
3-chloro-2-(3-hydroxypropyl)phenyl diethylcarbamate
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.144 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)C(=O)[O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:7]=1[CH2:13][CH2:14][CH2:15][OH:16])C.[OH-].[Na+]>C(O)C>[Cl:12][C:8]1[C:7]([CH2:13][CH2:14][CH2:15][OH:16])=[C:6]([OH:5])[CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
3-chloro-2-(3-hydroxypropyl)phenyl diethylcarbamate
Quantity
0.41 g
Type
reactant
Smiles
C(C)N(C(OC1=C(C(=CC=C1)Cl)CCCO)=O)CC
Name
Quantity
0.144 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21 h
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel using a gradient of ethyl acetate (15-100%) in heptane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)O)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 213.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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